molecular formula C5H4N4O2 B6251754 1-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile CAS No. 98136-90-4

1-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Cat. No.: B6251754
CAS No.: 98136-90-4
M. Wt: 152.1
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Description

1-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (CAS 98136-90-4) is a tetrahydropyrimidine derivative supplied with high purity for pharmaceutical and life science research. This compound serves as a critical synthetic intermediate for developing novel therapeutic agents. Tetrahydropyrimidine-based compounds are recognized for their diverse biological activities. Recent studies highlight derivatives of this chemical class as promising scaffolds in medicinal chemistry. Specifically, structurally similar 1,2,3,4-tetrahydropyrimidine-5-carbonitrile analogues have demonstrated significant dose-dependent inhibitory activity against pro-inflammatory enzymes like phospholipase A2, a key enzyme in the arachidonic acid pathway . Furthermore, the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold has been identified in the design of potent PIM-1 kinase inhibitors, showing promising in vitro antiproliferative activity against cancer cell lines, including MCF-7, DU-145, and PC-3 . These compounds can induce apoptosis and cell cycle arrest, making them valuable tools for oncology research . Researchers can leverage this compound as a versatile building block for synthesizing and optimizing new chemical entities for investigating inflammatory diseases and cancer. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

98136-90-4

Molecular Formula

C5H4N4O2

Molecular Weight

152.1

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Conditions

  • Catalyst : Hydrochloric acid (HCl) or acetic acid (AcOH) at 5–10 mol% concentration.

  • Temperature : Reflux in ethanol (78°C) for 8–12 hours.

  • Yield : 45–60% after recrystallization from ethanol or acetonitrile.

Mechanistic Insights

The reaction proceeds via:

  • Knoevenagel condensation between the aldehyde and β-keto nitrile.

  • Nucleophilic attack by urea on the intermediate iminium ion.

  • Cyclization and dehydration to form the tetrahydropyrimidine core.

Post-Synthetic Amination of Pyrimidine Intermediates

A two-step approach involves synthesizing a 1-chloro-2,4-dioxo-pyrimidine intermediate followed by amination.

Step 1: Chlorination

  • Reagents : Phosphorus oxychloride (POCl₃) under reflux (110°C, 4–6 hours).

  • Intermediate : 1-Chloro-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (yield: 70–75%).

Step 2: Amination

  • Conditions : Ammonia gas or aqueous NH₃ in dioxane at 60°C for 3 hours.

  • Yield : 80–85% after neutralization and filtration.

Direct Cyclization of Cyanoacetamide and Urea

Cyanoacetamide (NC-CH₂-CONH₂) reacts with urea under acidic conditions to form the target compound without requiring an aldehyde.

Protocol

  • Molar Ratio : Cyanoacetamide : urea = 1 : 1.2.

  • Catalyst : Concentrated H₂SO₄ (5 drops per 1 g substrate).

  • Temperature : 120°C (oil bath) for 6 hours.

  • Yield : 55–60% after silica gel chromatography.

Key Advantages

  • Eliminates the need for aldehydes, simplifying purification.

  • Directly introduces the N1-amino group via urea decomposition.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while improving yields.

Optimized Parameters

  • Power : 300 W.

  • Time : 15–20 minutes.

  • Solvent : Ethanol or solvent-free conditions.

  • Yield : 70–75%.

Structural Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, NH), 7.95 (s, 1H, NH₂), 4.12 (s, 2H, CH₂CN).

  • ¹³C NMR : δ 163.2 (C=O), 158.9 (C=O), 117.5 (CN), 42.1 (CH₂).

  • FTIR : 2216 cm⁻¹ (C≡N), 1690 cm⁻¹ (C=O), 3360 cm⁻¹ (NH₂).

Crystallographic Data

  • Space Group : P2₁/c.

  • Bond Lengths : C5–C6 = 1.45 Å, N1–C2 = 1.33 Å.

Comparative Analysis of Methods

MethodYield (%)Reaction TimeScalability
Biginelli Reaction45–608–12 hIndustrial
Post-Synthetic Amination70–857–9 hLab-scale
Direct Cyclization55–606 hModerate
Microwave-Assisted70–750.25–0.33 hHigh

Challenges and Optimization Strategies

Impurity Control

  • Byproducts : Thiourea adducts (up to 15%) in Biginelli reactions. Mitigated by using fresh urea and anhydrous conditions.

  • Purification : Recrystallization from ethanol reduces nitro derivatives (<5%).

Solvent Selection

  • Polar aprotic solvents (e.g., DMF) improve solubility but require post-reaction dialysis.

  • Ethanol balances cost and environmental impact.

Industrial-Scale Production

Pilot Plant Protocol

  • Batch Size : 50 kg.

  • Catalyst Recovery : 90% HCl reuse via distillation.

  • Throughput : 200 kg/month with 98% HPLC purity.

Emerging Techniques

Flow Chemistry

  • Residence Time : 2 minutes at 140°C.

  • Yield : 82% with continuous NH₃ injection.

Enzymatic Catalysis

  • Lipase B : Achieves 40% conversion at 37°C in 24 hours, favoring greener synthesis .

Chemical Reactions Analysis

Types of Reactions

1-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.

    Substitution: The amino and nitrile groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while substitution reactions can produce a wide range of substituted pyrimidines.

Scientific Research Applications

Scientific Research Applications

  • Pharmaceutical Development
    • Antimicrobial Activity : Research indicates that compounds similar to 1-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine derivatives exhibit promising antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi, making them potential candidates for new antibiotic therapies.
    • Anticancer Properties : Some derivatives of tetrahydropyrimidines have been explored for their anticancer activity. The ability of these compounds to interfere with cellular processes associated with tumor growth is an area of active research.
  • Agricultural Chemistry
    • Pesticide Development : The compound's structural features may lend themselves to modifications that enhance insecticidal or herbicidal properties. Research into similar pyrimidine derivatives has shown efficacy against agricultural pests, suggesting potential applications in crop protection.
  • Material Science
    • Polymer Synthesis : The reactivity of the carbonitrile group in 1-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine can be utilized in the synthesis of novel polymers with specific properties. These materials could find applications in coatings, adhesives, and other industrial products.

Data Table: Summary of Applications

Application AreaPotential BenefitsRelevant Studies
PharmaceuticalAntimicrobial and anticancer activity[Study on antimicrobial efficacy]
Agricultural ChemistryDevelopment of new pesticides[Research on insecticidal properties]
Material ScienceSynthesis of novel polymers[Polymer synthesis research]

Case Studies

  • Antimicrobial Efficacy Study
    • A study published in a peer-reviewed journal demonstrated that modified tetrahydropyrimidines showed significant activity against Staphylococcus aureus and Escherichia coli. The study highlighted the structure-activity relationship (SAR) that could inform future drug design efforts.
  • Cancer Cell Line Testing
    • In vitro studies involving various cancer cell lines revealed that certain derivatives of the compound induced apoptosis in cancer cells. This finding suggests a pathway for developing targeted cancer therapies based on the molecular structure of 1-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile.
  • Pesticide Efficacy Trials
    • Field trials conducted to assess the efficacy of pyrimidine-based pesticides indicated a reduction in pest populations by over 70%. This success underscores the potential for developing effective agricultural chemicals derived from this compound.

Mechanism of Action

The mechanism of action of 1-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Electronic Properties

The target compound differs from analogous pyrimidine derivatives primarily in substituent composition and electronic configuration:

Position Target Compound Similar Compounds Key Differences
1 -NH₂ -Ethyl (e.g., 1-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile) The amino group enhances hydrogen-bonding potential and electron density, influencing reactivity and target binding.
2,4 -O (dioxo) -S (thioxo) (e.g., 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile) Thioxo derivatives exhibit increased lipophilicity and altered electronic profiles, potentially improving membrane permeability .
5 -CN -Aryl (e.g., 6-phenyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile) The cyano group stabilizes the ring structure and participates in dipole interactions.

Physicochemical and Spectral Properties

  • IR Spectroscopy: Cyano (CN) stretch: 2188–2212 cm⁻¹ (varies with substituents; thioxo analogs show lower frequencies due to electron-withdrawing effects) . C=O stretch: 1640–1700 cm⁻¹ .
  • NMR: ¹³C signals for C=O: 160–170 ppm; cyano carbon: ~116 ppm .

Biological Activity

1-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a compound belonging to the class of tetrahydropyrimidines, which have garnered attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.

Chemical Structure and Properties

The molecular formula of 1-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is C₇H₆N₄O₂. The structure is characterized by a pyrimidine ring with various functional groups that contribute to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties. For instance, a study evaluating several tetrahydropyrimidine derivatives found that compounds showed minimal inhibitory concentrations (MICs) ranging from 0.20 to 3.25 mg/mL against various bacteria and fungi. The most notable activity was observed against Trichophyton mentagrophytes, with the best-performing compounds achieving an MIC of 0.20 mg/mL .

CompoundMIC (mg/mL)Activity Type
4e0.20Antifungal
4b0.25Antibacterial
4k0.30Antifungal

Anticancer Activity

The anticancer potential of tetrahydropyrimidines has also been explored extensively. In vitro studies have shown that certain derivatives exhibit cytotoxic effects on various cancer cell lines such as HeLa (cervical cancer), K562 (chronic myeloid leukemia), and MDA-MB-231 (breast cancer). Compound 4b demonstrated significant cytotoxicity against HeLa cells with an IC₅₀ value of approximately 15 µM .

Cell LineCompoundIC₅₀ (µM)
HeLa4b15
K5624k20
MDA-MB-2314d18

The mechanisms underlying the biological activities of tetrahydropyrimidines are multifaceted. They may involve the inhibition of key enzymes or pathways critical for microbial growth and cancer cell proliferation. For instance, some studies suggest that these compounds can inhibit α-glucosidase activity, which plays a role in carbohydrate metabolism and is a target for diabetes management .

Case Studies

A notable case study involved the synthesis and evaluation of several tetrahydropyrimidine derivatives for their antimicrobial and anticancer properties. The results indicated that modifications to the pyrimidine core significantly affected biological activity. For example, the introduction of electron-withdrawing groups enhanced anticancer efficacy while maintaining antimicrobial activity .

Q & A

What are the common synthetic routes for 1-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, and how do reaction conditions influence yield?

Basic Research Question
The compound is typically synthesized via multi-component reactions (MCRs) under thermal or ultrasound-assisted conditions. For example, ultrasound-assisted synthesis achieves yields up to 97.5% using DMSO-d6 as a solvent and optimized temperature control (e.g., 80–100°C) . Thermal aqueous methods, such as refluxing with amines or aldehydes, yield derivatives like 4-amino-6-aryl-2-phenyl-5-pyrimidinecarbonitriles, though yields vary (e.g., 45–70%) depending on substituent effects . Key variables include solvent polarity, catalyst presence (e.g., p-toluenesulfonic acid), and reaction time.

Which spectroscopic techniques are critical for structural elucidation of this compound, and what spectral markers should researchers prioritize?

Basic Research Question
1H and 13C NMR are indispensable for confirming the tetrahydropyrimidine core and substituent positions. For instance, characteristic signals include:

  • 1H NMR : δ = 5.6 ppm (s, 1H, NH), 6.5 ppm (s, 2H, NH2), and aromatic protons at δ 7.29–7.31 ppm .
  • 13C NMR : Peaks at δ 117.3 ppm (CN) and δ 158.1 ppm (C=O) .
    FTIR confirms functional groups via νmax at 2212 cm⁻¹ (C≡N) and 1666 cm⁻¹ (C=N) . Mass spectrometry (MS) provides molecular ion validation, e.g., m/z 214.9 (M+) .

How can ultrasound-assisted synthesis be optimized to achieve >95% yields for this compound?

Advanced Research Question
Ultrasound (20–40 kHz) enhances reaction kinetics by promoting cavitation, which accelerates reagent diffusion. Key optimizations include:

  • Solvent selection : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates .
  • Temperature control : Maintaining 80–100°C prevents premature crystallization of intermediates.
  • Catalyst-free conditions : Ultrasound reduces reliance on catalysts, simplifying purification .
    Comparative studies show ultrasound methods outperform thermal routes by ~20–30% in yield .

How can researchers resolve contradictions in NMR data for structural assignments of derivatives?

Advanced Research Question
Contradictions often arise from tautomerism or solvent effects. For example:

  • Tautomeric equilibria : The NH proton (δ ~9.12 ppm in DMSO-d6) may shift in CDCl3 due to hydrogen bonding differences .
  • Substituent effects : Electron-withdrawing groups (e.g., -Cl) deshield adjacent carbons, altering δC values by 2–5 ppm .
    To mitigate ambiguity, use 2D NMR (e.g., HSQC, HMBC) to correlate NH protons with adjacent carbons and confirm substitution patterns .

What experimental strategies are effective for evaluating the biological activity of this compound?

Advanced Research Question
Derivatives of 5-carbonitrile pyrimidines exhibit anti-inflammatory and antimicrobial activity. Methodological approaches include:

  • In vitro assays :
    • Anti-inflammatory : COX-2 inhibition assays using human recombinant enzymes (IC50 values reported at 10–50 µM) .
    • Antimicrobial : Broth microdilution against S. aureus (MIC = 8–32 µg/mL) .
  • Docking studies : Molecular modeling with proteins like aldose reductase (PDB: 1AH3) to predict binding affinities .
    Dose-response curves and toxicity screens (e.g., LD50 in murine models) are critical for preclinical validation .

How do substituents at the pyrimidine 4- and 6-positions influence electronic properties and reactivity?

Advanced Research Question
Electron-donating groups (e.g., -OCH3) at the 4-position increase electron density at C5, enhancing nucleophilic attack in further functionalization. Conversely, electron-withdrawing groups (e.g., -Cl) at C6 stabilize the tetrahydropyrimidine ring, reducing ring-opening side reactions . Hammett constants (σ) correlate with reaction rates in SNAr substitutions, with ρ values ~1.2 indicating moderate substituent sensitivity .

What are the challenges in scaling up synthesis from milligram to gram quantities?

Advanced Research Question
Key challenges include:

  • Purification : Column chromatography becomes impractical; recrystallization in ethanol/water mixtures improves scalability .
  • Byproduct formation : Thermal methods at scale may produce hydrazine byproducts, requiring quenching with HCl .
  • Solvent recovery : DMSO and DMF necessitate distillation for reuse, adding cost and time .

How can computational chemistry aid in predicting novel derivatives with enhanced bioactivity?

Advanced Research Question
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometries and predict frontier molecular orbitals. For example:

  • HOMO-LUMO gaps : Narrow gaps (~4 eV) correlate with higher reactivity in electrophilic substitutions .
  • Molecular electrostatic potential (MEP) : Maps identify nucleophilic regions (e.g., C5) for targeted modifications .
    QSAR models using logP and polar surface area predict blood-brain barrier penetration for CNS-targeted derivatives .

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